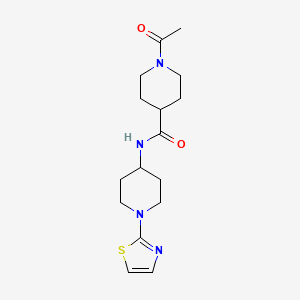

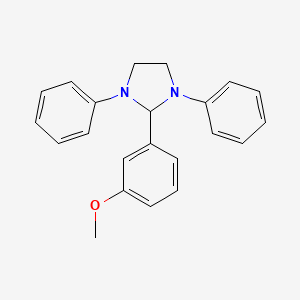

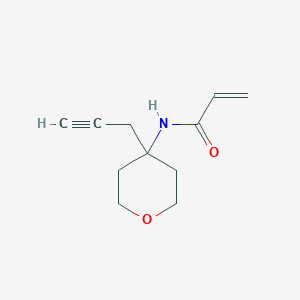

![molecular formula C17H13Cl2F3N2O3 B2991356 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate CAS No. 338772-85-3](/img/structure/B2991356.png)

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with the formula C25H15Cl2F3N2O5S . It contains several functional groups, including a carbamate group, a butenyl group, and a pyridinyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The molecule contains a pyridinyl group attached to a butenyl group via an oxygen atom, and this butenyl group is further attached to a carbamate group that includes a 4-chlorophenyl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 583.36 . Other properties such as boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique

1. Photoluminescent and Magnetic Properties

4-(2-Tetrathiafulvalenyl-ethenyl)pyridine (TTF-CH=CH-Py), a compound related to the chemical , has been used in the synthesis of compounds with poly(beta-diketonate) rare earth complexes. These compounds exhibit unique photoluminescent and magnetic properties, as observed in crystal structures analyzed through X-ray diffraction, optical, and magnetic measurements. The luminescence properties of Nd(III) ions and fluorescence band of the TTF-CH=CH-Py radical cations have been specifically studied, indicating potential applications in materials science and photonic technologies (Pointillart et al., 2009).

2. Control of Carbamate Rotamer Equilibria

Research involving N-(2-pyridyl)carbamates, which are structurally similar to the chemical , has been conducted to understand the control of carbamate C-N rotamer equilibria. This research provides insights into how hydrogen bonding can influence the syn/anti rotamer ratios, crucial for understanding the chemical behavior and reactivity of similar carbamates (Moraczewski et al., 1998).

3. Hydrolytic Degradation Mechanism

Studies on 4-Chloro-2-butynyl N-(3-chlorophenyl) carbamate, a related compound, have explored its hydrolytic degradation in alkaline media. These studies have been crucial in understanding the dechlorination kinetics and the mechanism of hydrolysis, which can be applied to similar chemicals for environmental and agricultural purposes (Bergon et al., 1980; Bergon et al., 1987).

4. Fluorescent pH Sensors

Heteroatom-containing organic fluorophores, like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), which share structural motifs with the chemical , have been designed for use as fluorescent pH sensors. Their ability to exhibit intramolecular charge transfer and aggregation-induced emission makes them valuable in detecting acidic and basic organic vapors, and they hold potential for use in various analytical and environmental applications (Yang et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds with trifluoromethyl pyridinyl groups are often used in the production of crop-protection products , suggesting that the compound may target pests or pathogens in agricultural applications.

Mode of Action

The compound likely interacts with its targets through the trifluoromethyl pyridinyl group, which is a common functional group in many bioactive compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, factors such as pH, temperature, and presence of other chemicals can affect the compound’s stability and interaction with its targets.

Propriétés

IUPAC Name |

[(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-enyl] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2F3N2O3/c18-12-3-5-13(6-4-12)24-16(25)27-8-2-1-7-26-15-14(19)9-11(10-23-15)17(20,21)22/h1-6,9-10H,7-8H2,(H,24,25)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVZXWCMVSHRKF-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC=CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)OC/C=C/COC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

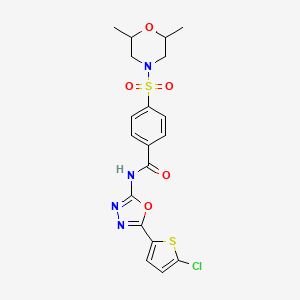

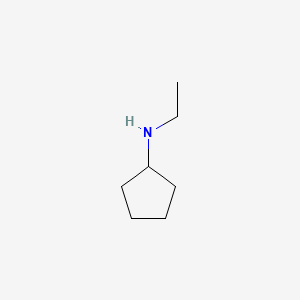

![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)

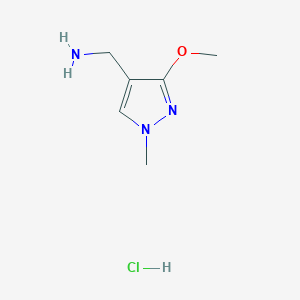

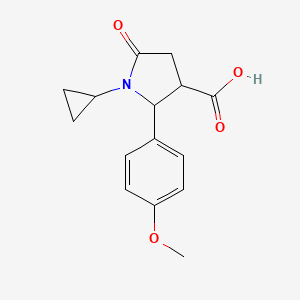

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

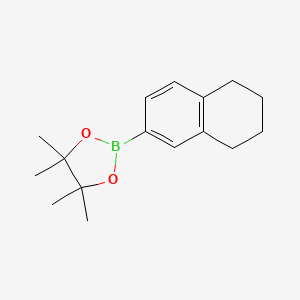

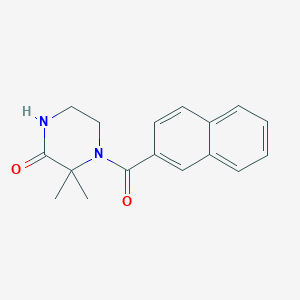

![7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2991291.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B2991294.png)